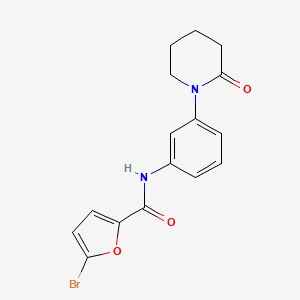
5-bromo-N-(3-(2-oxopiperidin-1-yl)phenyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of furan carboxamide derivatives is well-documented in the literature. For instance, the paper titled "Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling" describes the synthesis of N-(4-bromophenyl)furan-2-carboxamide by reacting furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, followed by arylation using triphenylphosphine palladium as a catalyst . This method could potentially be adapted for the synthesis of "5-bromo-N-(3-(2-oxopiperidin-1-yl)phenyl)furan-2-carboxamide" by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The crystal structure of a related compound, "5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide," provides insights into the molecular conformation of bromophenyl furan derivatives. It was found to crystallize in the monoclinic space group with specific bond angles and distances, indicating possible hybridization effects at the furan atoms . These structural details could be relevant when considering the molecular geometry and electronic configuration of "this compound."
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of "this compound." However, the synthesis of various furan derivatives and their reactivity, such as the preparation of bromomethylene furanones and their role as inhibitors of microbial quorum sensing, can provide a foundation for understanding the reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" are not explicitly discussed in the provided papers. However, the papers do mention the biological activities of similar compounds, such as their anti-bacterial and anti-viral activities . These activities suggest that the compound may have significant pharmacological potential, and its physical and chemical properties would be critical in determining its suitability for drug development.
科学的研究の応用
Synthesis and Antibacterial Activities : The synthesis of N-(4-bromophenyl)furan-2-carboxamide derivatives has been explored, demonstrating significant antibacterial activities against various drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and MRSA. These compounds were synthesized via Suzuki-Miyaura Cross-Coupling, showing the most effective activity against NDM-positive A. baumannii, highlighting their potential in addressing antibiotic resistance challenges (Siddiqa et al., 2022).
Antiprotozoal Agents : Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, synthesized from furan-2-carboxamide derivatives, have shown potent antiprotozoal activity. These compounds exhibited significant in vitro efficacy against T. b. rhodesiense and P. falciparum, with some demonstrating excellent in vivo activity in mouse models. This research indicates the potential of furan-2-carboxamide derivatives in treating protozoal infections (Ismail et al., 2004).
Enantioselective Syntheses : The use of furan-2-carboxamide derivatives in the enantioselective synthesis of pyrrole alkaloid natural products has been documented. This approach utilizes palladium-catalyzed asymmetric annulation, offering a concise and efficient method for constructing complex natural products (Trost & Dong, 2007).
Antifungal and Antiviral Activities : Derivatives of furan-2-carboxamide have shown promise in antifungal and antiviral applications. Certain compounds have demonstrated significant activity against avian influenza virus H5N1 and various fungal pathogens, suggesting their potential in developing new treatments for infectious diseases (Flefel et al., 2012).
特性
IUPAC Name |
5-bromo-N-[3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c17-14-8-7-13(22-14)16(21)18-11-4-3-5-12(10-11)19-9-2-1-6-15(19)20/h3-5,7-8,10H,1-2,6,9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORCGLXZYIOZFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(3-Bromo-4-fluorophenyl)morpholin-4-yl]-N-(cyanomethyl)acetamide](/img/structure/B2508491.png)
![2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine](/img/structure/B2508492.png)
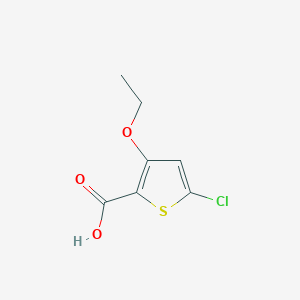
![(2R)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol](/img/structure/B2508496.png)
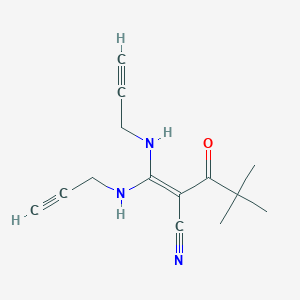

![2-(2-(phenylsulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2508502.png)
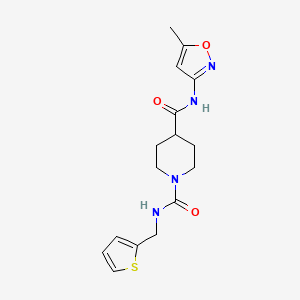
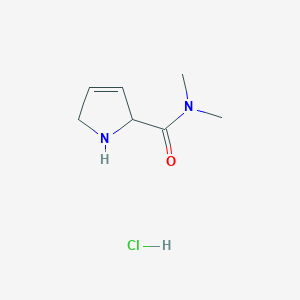
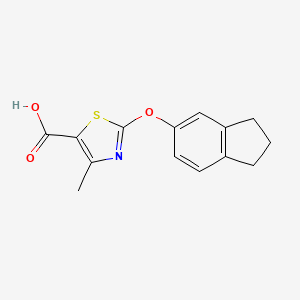
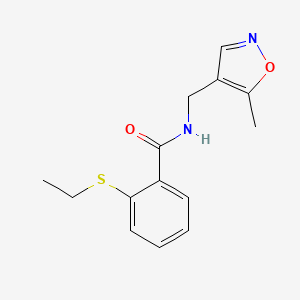
![3-(4-fluorophenyl)-5-(4-morpholinophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2508510.png)
![[2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid](/img/structure/B2508511.png)